4-methyl-N-phenylbenzamide chemical properties
4-methyl-N-phenylbenzamide chemical properties
An In-depth Technical Guide to the Chemical and Biological Properties of 4-methyl-N-phenylbenzamide
Abstract
This technical guide provides a comprehensive overview of 4-methyl-N-phenylbenzamide (also known as p-toluanilide), a key organic compound featuring the N-phenylbenzamide scaffold. This document, intended for researchers, chemists, and professionals in drug development, delves into the molecule's core physicochemical properties, spectroscopic signature, and established synthesis protocols. Furthermore, it explores the broader significance of the N-phenylbenzamide chemical class, which has demonstrated considerable potential across various therapeutic areas, including oncology and neurology. The guide synthesizes field-proven insights with established scientific data to serve as an authoritative resource for laboratory application and conceptual drug design.
PART 1: Core Physicochemical and Spectroscopic Characterization
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in any research or development context. This section outlines the essential chemical identifiers, physical characteristics, and the spectroscopic fingerprint of 4-methyl-N-phenylbenzamide.
1.1: Core Chemical Properties
4-methyl-N-phenylbenzamide is a crystalline solid at room temperature. Its structure consists of a p-toluoyl group bonded to an aniline through an amide linkage. This arrangement of aromatic rings and a polar amide group dictates its physical properties, such as its relatively high melting point and solubility profile.
| Property | Value | Source(s) |
| IUPAC Name | 4-methyl-N-phenylbenzamide | [1] |
| Synonyms | p-Toluanilide, 4-Methylbenzanilide, N-Phenyl-p-toluamide | [2] |
| CAS Number | 6833-18-7 | [1] |
| Molecular Formula | C₁₄H₁₃NO | [1][2] |
| Molecular Weight | 211.26 g/mol | [1][2] |
| Melting Point | 143-148 °C | [2] |
| Appearance | White to light yellow crystalline powder | |
| InChI Key | PQEOPHYIUYAVDQ-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | [1][2] |
1.2: Solubility Profile
The solubility of a compound is a critical parameter for its use in synthesis, purification, and biological assays. The molecular structure of 4-methyl-N-phenylbenzamide, with its two phenyl rings, renders it largely nonpolar.
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Aqueous Solubility : It is expected to be insoluble or sparingly soluble in water[3]. The polar amide bond is insufficient to overcome the hydrophobicity of the large aromatic portions of the molecule.
-
Organic Solubility : It is soluble in many common organic solvents[4][5]. This is due to favorable van der Waals interactions between the solvent and the compound's aromatic rings. Suitable solvents for dissolution and recrystallization include ethanol, ethyl acetate, and chloroform. Forcing solubility in aqueous media for biological testing may require the use of co-solvents like DMSO or ethanol[6].
1.3: Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The structure of 4-methyl-N-phenylbenzamide gives rise to a predictable and distinct spectral fingerprint. While raw spectral data requires direct acquisition, the expected characteristics can be expertly predicted based on its molecular structure[1][7][8].
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¹H NMR (Proton Nuclear Magnetic Resonance):
-
Methyl Protons (-CH₃): A singlet peak around δ 2.3-2.4 ppm.
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Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the p-tolyl ring will appear as two distinct doublets (an AA'BB' system), while the protons on the N-phenyl ring will show more complex splitting.
-
Amide Proton (N-H): A broad singlet, typically downfield (δ 8.0-9.0 ppm), whose position can be sensitive to solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Methyl Carbon (-CH₃): An upfield signal around δ 21-22 ppm.
-
Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.
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Carbonyl Carbon (C=O): A characteristic downfield signal around δ 165-167 ppm.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.
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C=O (Amide I) Stretch: A strong, prominent absorption band around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z = 211. Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the p-toluoyl cation (m/z = 119) and the aniline radical cation (m/z = 93).
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PART 2: Synthesis and Reactivity
The creation of the amide bond is one of the most fundamental and well-understood transformations in organic chemistry. The synthesis of 4-methyl-N-phenylbenzamide is a robust and reliable process, making it an excellent example for illustrating laboratory workflow.
2.1: Rationale for Synthetic Strategy
The most direct and common method for synthesizing N-substituted benzamides is the acylation of an amine with a benzoyl chloride derivative. This reaction, a variant of the Schotten-Baumann reaction, is highly efficient and proceeds under mild conditions. The use of a base (like triethylamine or pyridine) is critical to neutralize the HCl byproduct, driving the reaction to completion[9][10]. This method is chosen for its high yield, reliability, and ease of execution, making it a "self-validating" protocol for producing high-purity material.
2.2: Detailed Laboratory Synthesis Protocol
This protocol describes the synthesis of 4-methyl-N-phenylbenzamide from 4-methylbenzoyl chloride and aniline.
Materials:
-
Aniline (1.0 eq)
-
4-Methylbenzoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heptane/Ethyl Acetate for recrystallization
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add aniline (1.0 eq) and dissolve in dichloromethane (approx. 0.2 M). Cool the flask in an ice bath to 0 °C.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution.
-
Acylation: Add a solution of 4-methylbenzoyl chloride (1.05 eq) in dichloromethane dropwise to the stirred reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from a suitable solvent system, such as heptane/ethyl acetate, to afford pure 4-methyl-N-phenylbenzamide as a white crystalline solid.
-
-
Characterization: Confirm the identity and purity of the product using NMR, IR, and melting point analysis as described in Part 1.
2.3: Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-methyl-N-phenylbenzamide.
PART 3: Applications in Drug Discovery and Materials Science
The N-phenylbenzamide core is a "privileged scaffold" in medicinal chemistry. Its rigid, yet conformationally adaptable structure allows it to effectively present substituents for interaction with a wide array of biological targets.
3.1: The N-Phenylbenzamide Scaffold in Medicinal Chemistry
Derivatives of N-phenylbenzamide have been investigated for a broad spectrum of biological activities. The ability to easily modify both the benzoyl and aniline rings provides a powerful platform for tuning pharmacological properties. Documented activities include:
-
Anticancer Agents: As inhibitors of crucial cell signaling proteins like protein kinases[11].
-
Antiviral Agents: Showing efficacy against viruses such as Enterovirus 71 (EV71) and Hepatitis B Virus (HBV)[12][13][14].
-
Anticonvulsants: Demonstrating activity in seizure models, suggesting potential in treating epilepsy[15].
-
Antiprotozoal Agents: Acting as DNA minor groove binders in kinetoplastid parasites[16].
3.2: Case Study - Application as Protein Kinase Inhibitors
A significant area of research involves the modification of the 4-methylbenzamide backbone to develop protein kinase inhibitors for cancer therapy. In one study, new derivatives were designed to preserve the core N-phenylbenzamide structure while adding various purine substituents. Several of these compounds showed potent inhibitory activity against Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) and induced apoptosis in cancer cell lines[11]. The 4-methyl-N-phenylbenzamide moiety serves as a foundational structure that can be elaborated upon to achieve specific and potent biological activity.
3.3: Logical Pathway for Kinase Inhibition
The mechanism by which many kinase inhibitors function involves competing with ATP for its binding site on the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation.
Caption: Hypothesized mechanism of a 4-methyl-N-phenylbenzamide derivative as a kinase inhibitor.
PART 4: Safety, Handling, and Storage
Proper handling of all chemicals is paramount in a research environment. While a specific, comprehensive safety data sheet (SDS) for 4-methyl-N-phenylbenzamide is not detailed in the provided search results, data from structurally related benzamides can be used to establish prudent safety practices[17][18].
4.1: Hazard Identification
Based on analogous compounds, 4-methyl-N-phenylbenzamide should be handled with care. Potential hazards include:
-
Acute Oral Toxicity: May be harmful if swallowed[18].
-
Skin Irritation: May cause skin irritation upon prolonged contact[17][18].
-
Mutagenicity: Some related benzamides are suspected of causing genetic defects. This compound should be handled as a potential mutagen until proven otherwise.
4.2: Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
4.3: Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Stability: The compound is stable under recommended storage conditions. The amide bond is generally robust but can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures.
Conclusion
4-methyl-N-phenylbenzamide is more than a simple organic compound; it is a versatile building block with significant relevance in modern chemical research, particularly in the field of drug discovery. Its straightforward synthesis, well-defined chemical properties, and the proven biological potential of its structural class make it a valuable tool for chemists and pharmacologists. This guide provides the foundational knowledge necessary for its safe and effective use in the laboratory, serving as a launchpad for further innovation.
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